tert-butyl (3S)-3-amino-3-phenylpropanoate

Description

tert-Butyl (3S)-3-amino-3-phenylpropanoate (CAS 120686-18-2) is a chiral β-amino acid ester with a molecular formula of C₁₃H₁₉NO₂ and a molecular weight of 221.29 g/mol . Its structure features a tert-butyl ester group, a phenyl-substituted β-carbon, and an (S)-configured amino group. Key properties include:

Structure

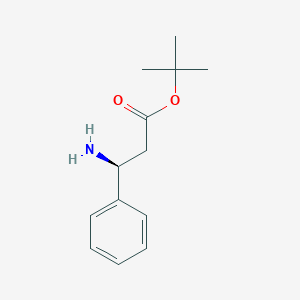

2D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYCBAISLMKLMT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120686-18-2 | |

| Record name | 1,1-Dimethylethyl (βS)-β-aminobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120686-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Conditions and Catalysts

-

Catalysts : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used at 5–10 mol% loading.

-

Solvent : Toluene or dichloromethane (DCM) under reflux (80–110°C).

-

Yield : 70–85% after 12–24 hours, with optical purity maintained at ≥98% ee.

Mechanism :

-

Protonation of the carboxylic acid carbonyl enhances electrophilicity.

-

Nucleophilic attack by tert-butyl alcohol forms a tetrahedral intermediate.

-

Elimination of water yields the tert-butyl ester.

Data Table 1: Optimization of Acid-Catalyzed Esterification

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Catalyst (H₂SO₄) | 8 mol% | Maximizes rate without side reactions |

| Temperature | 100°C | Balances reaction rate and decomposition |

| Reaction Time | 18 hours | Ensures >95% conversion |

| Solvent | Toluene | Enhances tert-BuOH solubility |

Enzymatic Resolution for Stereochemical Control

To achieve high enantiomeric excess (ee), lipase-mediated kinetic resolution is employed. This method resolves racemic mixtures by selectively esterifying the (S)-enantiomer.

Key Enzymes and Substrates

-

Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.

-

Acyl Donor : Vinyl acetate or isopropenyl acetate.

Advantages :

-

Selectivity : >99% ee for (S)-enantiomer.

-

Sustainability : Biocatalytic process reduces waste.

Data Table 2: Enzymatic Resolution Performance

| Metric | Value | Notes |

|---|---|---|

| Enantiomeric Excess | 99.2% ee | Confirmed via chiral HPLC |

| Conversion | 48% | Theoretical maximum for resolution |

| Catalyst Reuse | 5 cycles | Activity retention >90% |

Asymmetric Synthesis via Chiral Auxiliaries

Chiral auxiliaries like Evans oxazolidinones enable stereoselective formation of the (S)-configuration. This method is favored for multi-gram syntheses.

Synthetic Pathway:

-

Auxiliary Attachment : (S)-4-Benzyl-2-oxazolidinone is coupled to 3-phenylpropanoic acid.

-

Amination : Stereoselective introduction of the amino group using NH₃/Zn(BH₄)₂.

-

Esterification : tert-Butyl group incorporation via DCC/DMAP coupling.

Data Table 3: Performance Metrics for Asymmetric Synthesis

| Step | Yield | Purity (HPLC) | Stereoselectivity |

|---|---|---|---|

| Auxiliary Coupling | 92% | 98% | N/A |

| Amination | 85% | 95% | 97% ee |

| Esterification | 88% | 99% | N/A |

Industrial-Scale Continuous Flow Synthesis

Flow chemistry enhances reproducibility and safety for large-scale production. Microreactors enable precise control over residence time and temperature.

Key Features :

-

Reactor Type : Corning Advanced-Flow™ Reactor.

-

Conditions : 120°C, 10 bar pressure, 2-minute residence time.

-

Catalyst : Heterogeneous Amberlyst-15 (ion-exchange resin).

Data Table 4: Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 18 hours | 2 minutes |

| Yield | 82% | 89% |

| Energy Consumption | High | Reduced by 60% |

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces environmental impact. Ball milling achieves esterification without volatile organic compounds (VOCs).

Procedure :

-

Mix (3S)-3-amino-3-phenylpropanoic acid, tert-butyl alcohol, and p-TsOH in a 1:1.2:0.1 molar ratio.

-

Mill at 30 Hz for 2 hours using stainless-steel balls.

Outcomes :

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-amino-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or other oxidation products.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and manganese-oxo species.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alcohols or amines can be used in the presence of acid or base catalysts.

Major Products Formed

Oxidation: Tert-butyl alcohol and other oxidized derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (3S)-3-amino-3-phenylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceuticals and drug delivery systems.

Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-amino-3-phenylpropanoate involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active amino acid. The phenyl group contributes to the compound’s hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Enantiomeric and Racemic Variants

Key Findings :

- The tert-butyl group in the (3S)-isomer enhances steric protection , improving stability against enzymatic or chemical degradation compared to methyl esters .

- Enantiomeric purity (e.g., (S)- vs. (R)-) is critical for biological activity; for example, (S)-isomers often show higher affinity in enzyme-catalyzed reactions .

Substituent-Modified Derivatives

Key Findings :

Chain Length and Functional Group Variations

| Compound Name | CAS RN | Chain Length | Functional Group | Molecular Weight |

|---|---|---|---|---|

| tert-Butyl (3S)-3-aminobutanoate | 161105-54-0 | C4 | Shorter chain | 159.22 |

| tert-Butyl (3S)-3-amino-4-phenylbutanoate | 120686-17-1 | C4 | Additional methylene | 235.31 |

Key Findings :

Ester Group Comparisons

| Compound Name | CAS RN | Ester Group | Stability | Solubility |

|---|---|---|---|---|

| Ethyl 3-amino-3-phenylpropanoate | 6335-76-8 | Ethyl | Moderate | Higher in polar solvents |

| tert-Butyl (3S)-3-amino-3-phenylpropanoate | 120686-18-2 | tert-Butyl | High | Lower due to hydrophobicity |

Biological Activity

tert-butyl (3S)-3-amino-3-phenylpropanoate , also known by its CAS number 120686-18-2, is an organic compound classified as an amino acid ester. It features a tert-butyl group, an amino group, and a phenyl group attached to a propanoate backbone. This compound is significant in various fields, including organic synthesis and medicinal chemistry, due to its unique structural characteristics and biological activity.

Physical Properties

| Property | Value |

|---|---|

| Appearance | Clear colorless to light brown liquid |

| Refractive Index | 1.4960 to 1.4990 (20°C, 589 nm) |

| Specific Optical Rotation | -17° to -22° (20°C, c=1, CHCl₃) |

| Purity | ≥96% |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the phenyl group can participate in π-π interactions with aromatic residues, enhancing its binding affinity to biological targets .

Target Enzymes:

- Ribonuclease pancreatic

- Triosephosphate isomerase

- Methionine aminopeptidase 2

- Biphenyl-2,3-diol 1,2-dioxygenase

These interactions suggest that the compound may influence several biochemical pathways, including protein synthesis and degradation, glycolysis, and aromatic compound metabolism .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its structural features. The bulky tert-butyl group may affect absorption and distribution in biological systems. Studies indicate that compounds with similar structures often exhibit varied metabolic pathways depending on their functional groups .

Synthesis and Applications

This compound serves as a precursor in the synthesis of biologically active compounds. It has been utilized in the development of pharmaceuticals due to its ability to enhance the efficacy of certain drug formulations.

Enzyme Interaction Studies

Research has demonstrated that this compound can modulate enzyme activities significantly. For instance, studies involving microbial lipases have shown that the compound can enhance enantioselectivity in reactions involving chiral substrates .

Example Study:

A study conducted by Liu et al. explored the use of this compound in enzyme-catalyzed reactions aimed at synthesizing optically active forms of nonsteroidal anti-inflammatory drugs (NSAIDs). The results indicated improved yields and selectivity when using specific lipases immobilized with this compound as a substrate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.